molecular formula C15H14N4O2 B10952574 3a-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

3a-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

Cat. No.: B10952574
M. Wt: 282.30 g/mol
InChI Key: SWKZPXLOLMTVRN-UHFFFAOYSA-N
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Description

3A-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is a complex organic compound featuring a unique structure that combines pyrazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the benzimidazole moiety. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with appropriate reagents under controlled conditions.

    Cyclization to Form Benzimidazole: The intermediate is then subjected to cyclization reactions to form the benzimidazole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3A-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole and benzimidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazole or benzimidazole rings.

Scientific Research Applications

3A-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3A-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: Shares the pyrazole ring structure.

    Benzimidazole: Shares the benzimidazole ring structure.

    Imidazole: A related heterocyclic compound with similar properties.

Uniqueness

3A-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is unique due to its combination of pyrazole and benzimidazole rings, along with the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

3a-(1,3-dimethylpyrazol-4-yl)-2-hydroxy-4H-pyrrolo[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C15H14N4O2/c1-9-10(8-18(2)17-9)15-7-13(20)14(21)19(15)12-6-4-3-5-11(12)16-15/h3-8,16,20H,1-2H3

InChI Key

SWKZPXLOLMTVRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C23C=C(C(=O)N2C4=CC=CC=C4N3)O)C

Origin of Product

United States

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